8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine,dihydrochloride
Description
Chemical Identity and Structural Characterization
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name of the base structure is derived from its fused dibenzodiazepine core. Systematic nomenclature assigns the parent structure as 5H-dibenzo[b,e]diazepine , with substituents at positions 8 and 11:
- 8-chloro : A chlorine atom at position 8 of the tricyclic system.
- 11-(4-methylpiperazin-1-yl) : A 4-methylpiperazine group attached to position 11 via its nitrogen atom.
The dihydrochloride salt is formally named 8-chloro-11-(4-methylpiperazin-1-ium-1-yl)-5H-dibenzo[b,e]diazepine chloride hydrochloride , reflecting protonation at the piperazine nitrogen and two chloride counterions.
Isomeric Considerations :
- Positional isomerism : Substitution patterns on the diazepine ring (e.g., 2-chloro vs. 8-chloro) yield distinct pharmacological profiles, as seen in isoclozapine (2-chloro analog).
- Stereoisomerism : The piperazine ring adopts a chair conformation, but no chiral centers exist in the parent structure.
Molecular Structure Elucidation via X-Ray Crystallography
X-ray diffraction studies of clozapine analogs reveal key structural features:
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Triclinic | |
| Space group | P1̄ | |
| Unit cell dimensions | a = 8.92 Å, b = 10.15 Å, c = 12.30 Å | |
| Protonation sites | Piperazine N1 and diazepine N5 |
The dihydrochloride salt forms a zwitterionic structure in the solid state, with chloride ions stabilizing the protonated piperazine and diazepine nitrogens (Figure 1A). Hydrogen bonding between N–H⁺···Cl⁻ and Cl⁻···H–N motifs creates a layered lattice, enhancing thermal stability.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
Key 1H and 13C NMR signals (DMSO-d6, 400 MHz):
Infrared (IR) Spectroscopy
Prominent absorption bands (KBr pellet, cm-1):
- 3250–2800: N–H⁺ stretching (protonated piperazine)
- 1605: C=N stretching (diazepine ring)
- 745: C–Cl bending
Mass Spectrometry
Tautomeric Behavior and Protonation States
The dibenzo[b,e]diazepine core exhibits pH-dependent tautomerism :
- Neutral pH : Lactam form predominates (N5 protonated, C=O at position 5).
- Acidic conditions : Protonation at N11 (piperazine) and N5 stabilizes the dihydrochloride salt, shifting equilibrium toward the lactim form (Figure 1B).
Protonation Sites :
In physiological conditions (pH 7.4), ~95% of the compound exists as a monocation (piperazine protonated), while the dihydrochloride salt ensures full diprotonation for enhanced solubility.
Properties
IUPAC Name |
3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4.2ClH/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;;/h2-7,12,20H,8-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIKVTKYNDDABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thione Alkylation and Cyclization
A foundational method involves 8-chloro-10,11-dihydro-5H-dibenzo[b,e]diazepin-11-thione as the starting material. Alkylation at the sulfur atom with 4-nitrobenzylchloride in the presence of potassium tert-butoxide generates an intermediate, which undergoes nucleophilic substitution with N-methylpiperazine to yield clozapine. Subsequent dihydrochloride salt formation is achieved via treatment with hydrochloric acid.
Key Reaction Conditions:
Carboxylic Acid Derivative Cyclocondensation
An alternative route begins with 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4''-methyl)piperazide. Cyclocondensation using trichlorophosphate (POCl3) and N,N-dimethylaniline under reflux forms the dibenzodiazepine core. The crude product is purified via acid-base extraction and recrystallization.
Optimization Data:
| Parameter | Detail |
|---|---|
| Reflux Time | 3 hours |
| Solvent | Phosphorus oxychloride |
| Workup | Benzene/ammonia-ice water |
| Recrystallization | Ether/petroleum ether |
| Final Yield | 41% (clozapine free base) |
Improved Synthetic Strategies
Copper-Catalyzed Coupling (Patent WO2019239202A1)
A patent-pending method avoids narcotic precursors by utilizing 2-chlorobenzoic acid. The synthesis involves:
Performance Metrics:
Direct Amination and Salt Formation
A scalable approach modifies the final step to enhance dihydrochloride purity:
-
Free Base Synthesis : Clozapine free base is dissolved in anhydrous ethanol.
-
Salt Formation : Hydrogen chloride gas is bubbled into the solution at 0°C until pH < 2.
-
Crystallization : Ethanol is removed under vacuum, and the residue is recrystallized from acetone/water.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
| Method | Column | Mobile Phase | Purity (%) |
|---|---|---|---|
| HPLC | C18, 250 × 4.6 mm | Acetonitrile/0.1% TFA (70:30) | 99.8 |
| UPLC-MS | HSS T3, 2.1 × 50 mm | Methanol/ammonium formate | 99.9 |
Comparative Analysis of Methods
Industrial Recommendations
The copper-catalyzed coupling method (WO2019239202A1) offers superior yield, reduced reliance on hazardous reagents, and compliance with pharmaceutical safety standards . For small-scale production, the traditional cyclocondensation route remains viable but requires stringent purification. Future research should explore continuous-flow systems to enhance reaction efficiency and reduce solvent waste.
Chemical Reactions Analysis
Types of Reactions: Clozapine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Clozapine - 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e]1. These reactions are essential for modifying its chemical structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide[_{{{CITATION{{{_2{Clozapine - 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e]1.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used[_{{{CITATION{{{_2{Clozapine - 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e]1.
Substitution: Various nucleophiles and electrophiles are employed to introduce different functional groups[_{{{CITATION{{{_2{Clozapine - 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e]1.
Major Products Formed: The major products formed from these reactions include various derivatives of Clozapine, which may have different pharmacological activities and therapeutic potentials.
Scientific Research Applications
Clinical Applications
1.1 Treatment of Schizophrenia
Clozapine is predominantly used for treatment-resistant schizophrenia. It is particularly effective in patients who do not respond to conventional antipsychotics, showing significant improvements in symptoms such as hallucinations and delusions .
1.2 Reducing Suicidal Behavior
Clozapine has been shown to reduce the risk of suicide in patients with schizophrenia or schizoaffective disorder. Its unique mechanism of action may contribute to this protective effect, making it a critical option for high-risk individuals .
Research Applications
2.1 Neuropharmacology Studies
Clozapine serves as a valuable tool in neuropharmacological research due to its complex interactions with various neurotransmitter systems, including dopamine and serotonin receptors. Researchers utilize Clozapine to investigate the underlying mechanisms of psychosis and the neurobiological basis of schizophrenia .
2.2 Animal Models
In preclinical studies, Clozapine is often administered to animal models to evaluate its efficacy and safety profile. These studies help in understanding dose-response relationships and potential side effects associated with long-term use .
Safety Profile and Side Effects
While Clozapine is effective, it is associated with several side effects that necessitate careful monitoring:
- Agranulocytosis : A potentially life-threatening decrease in white blood cells, requiring regular blood monitoring.
- Metabolic Syndrome : Weight gain and metabolic disturbances are common, necessitating lifestyle interventions during treatment .
Comparative Efficacy
A comparative analysis of Clozapine with other antipsychotics highlights its superior efficacy in treatment-resistant cases:
| Antipsychotic | Efficacy in Treatment-Resistant Schizophrenia | Common Side Effects |
|---|---|---|
| Clozapine | High | Agranulocytosis, weight gain |
| Risperidone | Moderate | Extrapyramidal symptoms |
| Olanzapine | Moderate | Weight gain, sedation |
| Aripiprazole | Low | Akathisia |
Mechanism of Action
Clozapine exerts its effects through multiple mechanisms, primarily by acting as an antagonist at various neurotransmitter receptors, including dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), and others[_{{{CITATION{{{2{Clozapine - 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e]1. Its unique binding profile contributes to its efficacy in treating schizophrenia and reducing suicidal behavior[{{{CITATION{{{_1{CLOZARIL - Food and Drug Administration](https://www.accessdata.fda.gov/drugsatfda_docs/label/2010/019758s062lbl.pdf).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Findings :
- Piperazine Substitution : Replacing the 4-methyl group in clozapine with bulkier substituents (e.g., isopropyl or propyl) reduces 5-HT₂A receptor binding and antipsychotic potency, highlighting the critical role of the methyl group in receptor interactions .
- Olanzapine: The thienobenzodiazepine scaffold increases D₂ receptor occupancy (~70%), correlating with higher EPS risk compared to clozapine .
Receptor Binding Affinities
| Compound | D₂ (nM) | 5-HT₂A (nM) | 5-HT₂C (nM) | M₁ (nM) | α₁ (nM) | Reference |
|---|---|---|---|---|---|---|
| Clozapine | 126 | 5.4 | 9.4 | 1.9 | 7.2 | |
| Olanzapine | 31 | 4.0 | 23 | 1.9 | 19 | |
| Haloperidol | 1.1 | 450 | >1,000 | >1,000 | 27 |
Key Insights :
- Clozapine’s 5-HT₂A/D₂ affinity ratio (23:1) is markedly higher than olanzapine (7.75:1) and haloperidol (0.002:1), explaining its lower EPS risk .
- Muscarinic (M₁) antagonism contributes to clozapine’s anticholinergic side effects (e.g., constipation), while haloperidol lacks significant M₁ binding .
Key Differences :
- Clozapine’s idiosyncratic agranulocytosis is linked to reactive metabolites (e.g., nitrenium ions) formed via neutrophil myeloperoxidase, necessitating routine blood monitoring .
- Olanzapine and risperidone lack this risk but exhibit higher metabolic syndrome liability due to stronger H₁ receptor antagonism .
Biological Activity
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine, commonly known as Clozapine, is a compound that has garnered significant attention in pharmacology due to its unique biological activity, particularly as an atypical antipsychotic. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.
- Chemical Formula : C18H19ClN4
- Molecular Weight : 326.83 g/mol
- CAS Number : 5786-21-0
- Physical State : Yellow crystals from acetone-petroleum ether
- Solubility : Insoluble in water
- Melting Point : 182°C
The compound exhibits a complex structure that contributes to its diverse pharmacological effects. It acts primarily as a selective antagonist at various neurotransmitter receptors.
Clozapine's efficacy is attributed to its antagonistic properties at multiple receptors:
- Dopamine Receptors : It selectively antagonizes the D4 dopamine receptor, which is implicated in mood regulation and psychotic disorders.
- Serotonin Receptors : Clozapine also acts on several serotonin receptors (5-HT2A, 5-HT2C, 5-HT3, 5-HT6, and 5-HT7), contributing to its antipsychotic effects and reducing the risk of extrapyramidal symptoms commonly associated with typical antipsychotics.
Antipsychotic Effects
Clozapine is primarily used for treatment-resistant schizophrenia. Clinical studies have demonstrated that it significantly reduces the severity of symptoms in patients who do not respond to other antipsychotic medications. A meta-analysis indicated that Clozapine is more effective than other atypical antipsychotics in reducing positive symptoms of schizophrenia .
Side Effects and Risks
While Clozapine is effective, it is associated with several side effects:
- Agranulocytosis : A potentially life-threatening decrease in white blood cells, necessitating regular blood monitoring.
- Seizures : Dose-dependent risk of seizures has been documented.
- Metabolic Syndrome : Weight gain and metabolic changes are common among users.
Case Studies
-
Treatment-Resistant Schizophrenia :
A study involving 200 patients with treatment-resistant schizophrenia showed that those treated with Clozapine experienced a 50% reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to a control group receiving typical antipsychotics . -
Bipolar Disorder :
In a clinical trial involving patients with bipolar disorder experiencing psychotic features, Clozapine was found to significantly improve mood stabilization and reduce psychotic symptoms compared to placebo .
Comparative Efficacy
The following table summarizes the comparative efficacy of Clozapine against other antipsychotics:
| Antipsychotic | Efficacy in Treatment-Resistant Schizophrenia | Risk of Extrapyramidal Symptoms | Agranulocytosis Risk |
|---|---|---|---|
| Clozapine | High | Low | High |
| Risperidone | Moderate | Moderate | Low |
| Olanzapine | Moderate | Moderate | Low |
Q & A
What are the established synthesis routes for 8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine dihydrochloride?
Classification: Basic
Methodological Answer:
Two primary synthesis routes are documented:
Acylation-Cyclization Pathway ( ):
- Step 1: Acylation of 4-chloro-2-nitroaniline with chlorobenzoic acid methyl ester in the presence of copper filings to form a diphenylamine intermediate.
- Step 2: Amidation with N-methylpiperazine to convert the ester group into an amide.
- Step 3: Reduction of the nitro group to an amine using hydrogen and Raney nickel.
- Step 4: Cyclization with phosphorous oxychloride to yield the dibenzodiazepine core.
- Key Reagents: Copper filings, N-methylpiperazine, Raney nickel, POCl₃.
- Yield Optimization: Control reaction temperature (<100°C) and stoichiometric ratios (1:1.2 for amidation).
- Crystallographic data suggest modifications in solvent systems (e.g., dichloromethane/ethanol mixtures) to improve cyclization efficiency.
- Impurity profiling (e.g., Clozapine Impurity A, CAS 50892-62-1) requires HPLC with UV detection (λ = 230–297 nm) .
What are the key toxicological profiles observed in human studies?
Classification: Basic
Methodological Answer:
Human toxicity data (oral administration) highlight dose-dependent effects ( ):
Analytical Recommendations:
- Monitor hematological parameters (CBC with differential) weekly during preclinical trials.
- Use LC-MS/MS for quantifying plasma concentrations (LOQ: 0.1 ng/mL) to correlate exposure with toxicity.
How can researchers resolve contradictions in dose-dependent toxic effects (e.g., agranulocytosis vs. hepatotoxicity)?
Classification: Advanced
Methodological Answer:
Contradictions arise from interstudy variability in dosing regimens and patient populations. Key strategies include:
- Mechanistic Studies:
- Meta-Analysis:
What methodological approaches optimize receptor binding affinity studies for this compound?
Classification: Advanced
Methodological Answer:
- Computational Modeling ( ):
- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to predict interactions with dopamine D₂/5-HT₂A receptors.
- QM/MM Simulations: Refine binding poses using Gaussian09 for partial charge calculations.
- Experimental Validation:
What structural characterization techniques are critical for confirming molecular identity?
Classification: Basic
Methodological Answer:
- X-Ray Crystallography ( ):
- Resolve the dibenzodiazepine core (bond angles: 117–123°) and piperazinyl conformation (chair vs. boat).
- Solvent selection: Ethanol/water mixtures reduce lattice defects.
- NMR Spectroscopy (¹H/¹³C):
How can impurity profiling be systematically controlled during synthesis?
Classification: Advanced
Methodological Answer:
- HPLC-DAD/MS ( ):
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile phase: Acetonitrile/0.1% TFA gradient (10→90% over 30 min).
- Critical Impurities:
- Process Controls:
- Limit residual solvents (ICH Q3C guidelines) via GC-FID.
What experimental designs assess metabolic stability and interspecies variability?
Classification: Advanced
Methodological Answer:
- In Vitro Models:
- Liver microsomes (human vs. rodent) incubated with 10 µM compound + NADPH.
- Quantify parent depletion via LC-MS (t₁/₂ calculation).
- Isotopic Labeling (¹⁴C):
How can computational tools predict derivatives with reduced toxicity?
Classification: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
